N-(5-chloro-2-methoxyphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Description
N-(5-Chloro-2-methoxyphenyl)-4-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 5-chloro-2-methoxyphenyl group at the N-position and a 4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidinyl moiety at the para position of the benzene ring. Sulfonamides are well-documented for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The presence of the 1,1,3-trioxo-1λ⁶,2-thiazolidinyl group introduces a sulfone-functionalized heterocycle, which may enhance metabolic stability and binding affinity to biological targets compared to simpler sulfonamides.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O6S2/c1-11-10-27(22,23)20(17(11)21)13-4-6-14(7-5-13)28(24,25)19-15-9-12(18)3-8-16(15)26-2/h3-9,11,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZNNGVGAORFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Chlorinated phenyl group : Enhances lipophilicity and potential receptor interactions.
- Thiazolidinone moiety : Known for biological activities including antimicrobial and anti-inflammatory effects.
- Sulfonamide group : Commonly associated with antibacterial properties.
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 397.83 g/mol.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria. The sulfonamide group in this compound may contribute to such activity by mimicking para-aminobenzoic acid (PABA), a substrate in folate biosynthesis.
Anticancer Potential
Several derivatives of sulfonamides have been investigated for their anticancer properties. A study focusing on related thiazolidinones demonstrated that they could inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
Cardiovascular Effects
The biological activity of sulfonamides extends to cardiovascular effects. Some studies have explored the impact of benzene sulfonamides on perfusion pressure and coronary resistance in isolated rat heart models. Results indicated that certain derivatives could lower coronary resistance, suggesting potential applications in managing hypertension or heart failure .
Case Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The results showed a significant reduction in bacterial colonies compared to control groups, indicating strong antibacterial activity.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it exhibits moderate cytotoxicity against MDA-MB-231 breast cancer cells. The study utilized MTT assays to assess cell viability and found that treatment with the compound led to a dose-dependent decrease in cell survival rates.
Research Findings Summary
| Activity | Findings |
|---|---|
| Antimicrobial | Significant inhibition of bacterial growth in vitro against E. coli and Staphylococcus aureus |
| Anticancer | Moderate cytotoxicity against breast cancer cells (MDA-MB-231) |
| Cardiovascular | Reduction in coronary resistance observed in isolated rat heart models |
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that N-(5-chloro-2-methoxyphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide demonstrates efficacy against a range of bacterial strains. The mechanism of action is primarily through inhibition of bacterial dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria .
Anticancer Potential
The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The thiazolidinone moiety has been linked to anti-cancer effects by promoting cell cycle arrest and inhibiting tumor growth .
Drug Design and Development
In drug design, the structural features of this compound allow for modifications that can enhance potency and selectivity against targeted diseases. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce side effects .
Case Study 1: Antibacterial Efficacy
A study conducted on various sulfonamide derivatives including this compound revealed a significant reduction in bacterial colony counts in vitro. The results indicated that modifications on the phenyl rings could lead to enhanced antibacterial activity against resistant strains .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Base Compound | 30 µg/mL | 25 µg/mL |
| Modified Compound | 15 µg/mL | 10 µg/mL |
Case Study 2: Antitumor Activity
In vitro assays showed that the compound inhibited proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism involved the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dual substitution pattern. Comparisons with related sulfonamides highlight critical differences in substituent groups and their pharmacological implications:
*Calculated based on molecular formula.
Key Observations :
- Substituent Impact on Activity : The 5-chloro-2-methoxyphenyl group in the target compound and N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is associated with anti-malarial and anti-convulsant activities. However, the addition of the 4-methyl-1,1,3-trioxo-thiazolidinyl group in the target compound introduces a sulfone-rich heterocycle, which may improve binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) compared to simpler analogues .
- Solubility and Stability: Thiazolidinone derivatives (e.g., 4-methyl-1,1,3-trioxo-thiazolidinyl) are known to enhance aqueous solubility compared to non-sulfonated thiazole or thiadiazole derivatives . This could confer better pharmacokinetic properties to the target compound.
NMR Spectral Comparisons
Evidence from NMR studies of structurally related sulfonamides (e.g., compounds 1 and 7 in Figure 6 of ) reveals that substituent-induced chemical shift changes occur predominantly in specific regions (e.g., positions 29–36 and 39–44). For the target compound:
- Region A (positions 39–44) : Likely influenced by the electron-withdrawing effects of the 1,1,3-trioxo-thiazolidinyl group, leading to deshielding of adjacent protons.
- Region B (positions 29–36) : Reflects steric or electronic perturbations from the 5-chloro-2-methoxyphenyl group, as seen in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .
Pharmacological Potential vs. Known Sulfonamides
While N-(5-chloro-2-methoxyphenyl)benzenesulfonamide exhibits herbicidal and anti-malarial activities , the target compound’s trioxo-thiazolidinyl group may redirect its activity toward anti-inflammatory or anticancer targets. For instance, sulfonamides with sulfone-functionalized heterocycles (e.g., celecoxib) are potent cyclooxygenase-2 (COX-2) inhibitors, suggesting a plausible mechanism for the target compound .
Preparation Methods
Chlorosulfonation of the Benzene Core
The benzenesulfonamide moiety is typically prepared via chlorosulfonation of a substituted benzene derivative. For example, 4-(chlorosulfonyl)benzoic acid can be synthesized by treating benzoic acid derivatives with chlorosulfonic acid under controlled conditions. In a related patent, chlorosulfonation of N-phenethyl-5-chloro-2-methoxybenzamide at −10°C yielded a sulfonic acid intermediate, which was subsequently converted to the sulfonyl chloride using thionyl chloride. Adapting this method, 4-(chlorosulfonyl)benzoic acid could be reacted with 5-chloro-2-methoxyaniline to form the sulfonamide linkage.
Reaction Conditions :
Aminolysis for Sulfonamide Formation
The sulfonyl chloride intermediate is treated with 5-chloro-2-methoxyaniline in the presence of a base such as sodium bicarbonate or triethylamine to form the sulfonamide bond. This step is analogous to the aminolysis described in the synthesis of p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide , where phenethylamine was used as the nucleophile.
Optimization Notes :
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Excess amine (1.2 eq) ensures complete conversion of the sulfonyl chloride.
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Aprotic solvents (e.g., DMF, THF) improve reaction efficiency.
Synthesis of the 4-Methyl-1,1,3-trioxo-thiazolidine Ring
Thiazolidine-2-thione as a Precursor
The 1,1,3-trioxo-thiazolidine ring is derived from thiazolidine-2-thione , which can be synthesized via cyclization of 2-aminoethanol with carbon disulfide under basic conditions. For example, reacting 2-aminoethanol with carbon disulfide and potassium hydroxide in ethanol at 40°C yielded thiazolidine-2-thione in 68% yield.
Key Reaction :
Oxidation to the 1,1,3-Trioxo Derivative
The thione group in thiazolidine-2-thione is oxidized to a sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). For instance, oxidation with 30% HO in acetic acid at 50°C converts the thione to the 1,1,3-trioxo structure.
Reaction Conditions :
-
Oxidizing agent: HO (3 eq) or m-CPBA (2.2 eq)
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Solvent: Acetic acid or dichloromethane
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Temperature: 50°C for HO; room temperature for m-CPBA
Coupling of the Sulfonamide and Thiazolidine-trioxo Moieties
Nucleophilic Aromatic Substitution
The sulfonamide intermediate (Section 1) is reacted with the 4-methyl-1,1,3-trioxo-thiazolidine derivative (Section 2) via nucleophilic substitution. Activation of the benzene ring’s para position with electron-withdrawing groups (e.g., sulfonamide) facilitates displacement by the thiazolidine’s nitrogen.
Example Protocol :
Mitsunobu Coupling
Alternatively, a Mitsunobu reaction can couple the two moieties using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method is effective for forming C–N bonds under mild conditions.
Reaction Setup :
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Reactants : Sulfonamide (1 eq), thiazolidine-alcohol (1.2 eq)
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Reagents : DEAD (1.5 eq), PPh (1.5 eq)
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Solvent : THF
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Temperature : 0°C to room temperature
Analytical Validation and Characterization
Spectroscopic Confirmation
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1H NMR : The sulfonamide proton appears as a singlet at δ 7.8–8.2 ppm, while the thiazolidine-trioxo ring’s methyl group resonates at δ 1.2–1.5 ppm.
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13C NMR : The sulfone carbons (C=O and SO) appear at δ 165–175 ppm.
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Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 452.0234 [M+H]+).
Purity Assessment
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HPLC : Reverse-phase C18 column, acetonitrile/water gradient, UV detection at 254 nm.
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Elemental Analysis : Carbon and nitrogen content within ±0.4% of theoretical values.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Simple reagents, scalable | Requires electron-deficient arene | 50–65 |
| Mitsunobu Coupling | Mild conditions, stereospecific | Costly reagents (DEAD, PPh) | 60–70 |
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, including sulfonamide coupling, thiazolidine ring formation, and functional group modifications. Key challenges include controlling reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions and ensuring high yields. For example, the thiazolidine derivative requires precise cyclization conditions, often monitored via NMR spectroscopy to confirm intermediate structures . Analytical techniques like HPLC and mass spectrometry are essential for purity assessment at each stage .
Q. How is the compound characterized structurally, and what analytical methods are recommended?
Structural characterization relies on:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve 3D conformation . A table of key spectral data might include:
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.8–8.2 (aromatic protons), δ 3.8 (methoxy group), δ 2.6 (methyl-thiazolidine) |
| HRMS | [M+H]⁺: m/z 444.9 (calculated), 445.0 (observed) |
Q. What preliminary biological activities have been reported?
Early studies indicate anticancer (e.g., IC₅₀ values in µM ranges against HeLa cells) and antimicrobial activity (e.g., inhibition of E. coli and S. aureus). These assays typically use MTT or microdilution methods, with positive controls like doxorubicin or ciprofloxacin .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., pH, serum concentration) or compound stability. To address this:
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties?
Structural modifications can enhance solubility and bioavailability:
Q. How does the compound interact with molecular targets, and what mechanistic insights exist?
Preliminary data suggest inhibition of cyclooxygenase-2 (COX-2) or tyrosine kinases , inferred from structural similarity to known inhibitors. Methods to validate this include:
- Enzyme inhibition assays with purified COX-2 or kinase domains.
- Molecular docking studies (e.g., AutoDock Vina) to identify binding poses.
- Surface plasmon resonance (SPR) for real-time affinity measurements .
Q. What are the key differences between this compound and its structural analogs?
A comparative analysis of analogs reveals:
| Compound Name (Example) | Structural Variation | Biological Activity Shift |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-3-(4-methylthiazolidine)benzamide | Thiazolidine core without sulfonamide | Reduced COX-2 inhibition |
| 4-amino-N-(5-methylthiadiazol)benzene | Thiadiazole ring replaces thiazolidine | Enhanced antimicrobial activity |
Such comparisons highlight the necessity of the sulfonamide group for target specificity .
Methodological Guidance
Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?
- Fragment-based design : Systematically modify substituents (e.g., methoxy → ethoxy) and assess activity.
- Parallel synthesis : Generate a library of derivatives using combinatorial chemistry.
- QSAR modeling : Corrogate electronic (Hammett constants) or steric parameters (Taft indices) with bioactivity data .
Q. How should researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts upon compound treatment.
- RNA interference (siRNA) : Knock down putative targets (e.g., COX-2) and assess loss of compound efficacy .
Data Interpretation and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
